3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 5, a trifluoromethyl group at position 2, and a 2-(dimethylamino)ethylamine substituent at position 5.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5/c1-11-10-14(23-8-9-26(2)3)27-17(24-11)15(16(25-27)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYIGXMSGQDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow microreactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrimidine core with a fused pyrazole ring. This scaffold is associated with mycobacterial ATP synthase inhibition .
- Compound 92 () : Triazolo[1,5-a]pyrimidine core. The triazole ring introduces additional hydrogen-bonding capacity but may reduce lipophilicity compared to the pyrazole variant. Compound 92 showed moderate dihydroorotate dehydrogenase (DHODH) inhibition (31% yield, ESIMS m/z 317) .
- Key Difference : The pyrazolo core in the target compound may enhance binding to ATP synthase, as observed in M.tb-active analogues .
Substituent Effects at Position 3
- Target Compound : 4-Chlorophenyl group. Chlorine enhances electron-withdrawing effects and may improve membrane penetration.
- Compound 47 () : 4-Fluorophenyl group. Fluorine’s smaller size and higher electronegativity may alter binding kinetics. Compound 47 exhibited 64% yield and 99.1% HPLC purity, with anti-mycobacterial activity .
- Compound 50 () : 4-Fluorophenyl with a 6-(piperidin-1-yl)pyridin-2-ylmethylamine group. The piperidine moiety increased molecular weight (HRMS m/z 479.2354) but retained activity (83% yield) .
Substituent Variations at Position 7
Aminoalkyl vs. Aromatic Amines
- Target Compound: 2-(Dimethylamino)ethylamine. The flexible ethyl chain and dimethylamino group may enhance solubility and interaction with charged residues in biological targets.
- Compound 22–44 () : Pyridin-2-ylmethylamine. Aromatic amines like 2-picolylamine (e.g., compound 10c in ) improved anti-Wolbachia activity but may increase hERG liability .
- Compound 51 () : 6-(4-Methylpiperazin-1-yl)pyridin-2-ylmethylamine. This substituent reduced yield (45%) but maintained potency (HRMS m/z 479.2354), highlighting the trade-off between bulk and activity .
Substituent Effects at Position 2 and 5
- Target Compound : 2-Trifluoromethyl and 5-methyl groups. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the methyl group at position 5 balances steric hindrance.
- Compound 6 () : 2-Methyl and 5-tert-butyl groups. The tert-butyl group increased molecular weight (442.004 Da) but may reduce solubility .
- Compound 23 () : 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with a 4-trifluoromethoxyphenyl group. The trifluoromethoxy group improved MS stability (m/z 310.1) but showed lower melting point (214°C) .
Anti-Mycobacterial Activity
- Target Compound : Likely targets ATP synthase, analogous to ’s 3,5-diphenylpyrazolo[1,5-a]pyrimidines. The 4-chlorophenyl and trifluoromethyl groups may enhance binding to hydrophobic pockets .
- Compound 49 (): N-((6-(Dimethylamino)pyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenyl derivative. Demonstrated 75% yield and 98% HPLC purity, with HRMS m/z 439.2044. The dimethylamino group improved microsomal stability .
- Compound 92 (): Triazolopyrimidine analogue with 4-chlorophenyl and dimethylaminomethyl groups. Lower yield (31%) but retained DHODH inhibition, suggesting scaffold-specific limitations .
Pharmacokinetic Properties
- Target Compound: The trifluoromethyl group and dimethylaminoethyl chain likely improve metabolic stability and absorption, as seen in ’s analogues with low hERG liability .
- Compound 50 () : Piperidine-substituted derivative showed higher molecular weight (479.2354 Da) but retained activity, indicating tolerance for bulkier substituents .
Biological Activity
3-(4-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazolo[1,5-A]pyrimidine core with several functional groups that contribute to its biological properties:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Dimethylamino ethyl group : Imparts basicity and can enhance solubility.
- Trifluoromethyl group : Modifies electronic properties, potentially enhancing bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-A]pyrimidine exhibit significant antibacterial activity. The compound under discussion has shown promising results against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 0.125 to 4.0 µg/mL against various bacterial strains, indicating strong antibacterial potency compared to standard antibiotics like Erythromycin and Amikacin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.50 |
Antibiofilm Activity
The compound also exhibits significant antibiofilm activity. In vitro assays revealed that it could reduce biofilm formation by up to 85% in Staphylococcus aureus and over 80% in Pseudomonas aeruginosa .
- Biofilm Formation Reduction :
- S. aureus : 85% reduction (p < 0.01)
- P. aeruginosa : 80% reduction (p < 0.01)
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Bacterial Cell Wall Synthesis : The presence of the pyrazole moiety is crucial for disrupting bacterial cell wall integrity.
- Quorum Sensing Inhibition : The compound has been shown to interfere with bacterial communication systems, reducing virulence factor expression.
- Electrophilic Interactions : The trifluoromethyl group may facilitate interactions with nucleophilic sites on microbial enzymes or receptors.
Study 1: Efficacy Against Multidrug-Resistant Strains
A study evaluated the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound maintained efficacy where conventional antibiotics failed, suggesting its potential as a therapeutic agent in resistant infections .
Study 2: Anticancer Properties
Preliminary investigations into the anticancer properties of the compound revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing pyrimidine intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates .
- Catalysts : Triethylamine or palladium catalysts enhance coupling efficiency .
- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation . Yield optimization requires HPLC monitoring (>95% purity) and recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl at C3, trifluoromethyl at C2) .
- X-ray crystallography : Resolves bond angles and π-stacking interactions in the pyrazolo-pyrimidine core .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉ClF₃N₅) .
Q. What preliminary biological screening assays are recommended?
- Kinase inhibition assays : Test against kinases (e.g., KDR) using fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .
- Microbial susceptibility : Agar dilution for antibacterial activity against Gram-positive pathogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action?
Discrepancies in target engagement (e.g., kinase vs. receptor binding) require:
- Competitive binding assays : Compare inhibition curves with known kinase inhibitors .
- Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., EGFR) to assess phenotypic changes .
- Molecular dynamics simulations : Predict binding affinity to alternative targets (e.g., ATP-binding pockets) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the dimethylaminoethyl side chain .
- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Systematic SAR studies reveal:
- Trifluoromethyl at C2 : Enhances metabolic stability and hydrophobic interactions .
- 4-Chlorophenyl at C3 : Increases selectivity for aromatic residue-rich binding pockets (e.g., kinase domains) .
- Dimethylaminoethyl at N7 : Modulates logP and cell permeability (optimal logP ~3.5) . Computational QSAR models (e.g., CoMFA) guide rational design .
Q. What experimental approaches validate metabolic stability in preclinical models?
- Liver microsomal assays : Measure t₁/₂ using LC-MS/MS to assess CYP450-mediated degradation .
- Reactive metabolite trapping : Glutathione adduct detection identifies potential toxicity risks .
- Pharmacokinetic profiling : Intravenous vs. oral administration in rodents to calculate bioavailability (%F) .
Data Analysis and Reproducibility
Q. How should conflicting cytotoxicity data across cell lines be interpreted?
- Dose-response normalization : Use Hill slopes to compare efficacy gradients .
- Cell line stratification : Cluster results by genetic biomarkers (e.g., p53 status) .
- Orthogonal assays : Confirm apoptosis via Annexin V staining or caspase-3 activation .
Q. What protocols ensure reproducibility in crystallographic studies?
Q. How can polypharmacology risks be assessed during target validation?
- Broad-panel screening : Test against 100+ targets (e.g., Eurofins Panlabs) .
- Thermal shift assays : Detect off-target binding via protein melting temperature shifts .
- Transcriptomic profiling : RNA-seq to identify pathway-level effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
